Cas no 875639-15-9 (1H-Pyrrolo[2,3-b]pyridine,5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]-)

1H-Pyrrolo[2,3-b]pyridine,5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]- structure
875639-15-9 structure
Nome del prodotto:1H-Pyrrolo[2,3-b]pyridine,5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]-
Numero CAS:875639-15-9
MF:C14H10BrIN2O2S
MW:477.114873409271
MDL:MFCD11616451
CID:709812
PubChem ID:49759066

1H-Pyrrolo[2,3-b]pyridine,5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Pyrrolo[2,3-b]pyridine,5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]-
    • 5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
    • 5-bromo-3-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine
    • 1H-Pyrrolo[2,3-b]pyridine,5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]
    • 5-bromo-3-iodo-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridine
    • 5-bromo-3-iodo-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
    • 5-Bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine
    • 5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-6]pyridine
    • 5-Bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine (ACI)
    • 5-Bromo-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine
    • RNPRNNYUHMYADJ-UHFFFAOYSA-N
    • 1H-PYRROLO[2,3-B]PYRIDINE, 5-BROMO-3-IODO-1-[(4-METHYLPHENYL)SULFONYL]-
    • SCHEMBL721833
    • 5-Bromo-3-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
    • 875639-15-9
    • AS-67788
    • 5-BROMO-3-IODO-1-(4-METHYLBENZENESULFONYL)PYRROLO[2,3-B]PYRIDINE
    • F20897
    • MFCD11616451
    • AKOS028114566
    • SY288848
    • A1-34488
    • DTXSID20678003
    • MDL: MFCD11616451
    • Inchi: 1S/C14H10BrIN2O2S/c1-9-2-4-11(5-3-9)21(19,20)18-8-13(16)12-6-10(15)7-17-14(12)18/h2-8H,1H3
    • Chiave InChI: RNPRNNYUHMYADJ-UHFFFAOYSA-N
    • Sorrisi: O=S(N1C2C(=CC(=CN=2)Br)C(I)=C1)(C1C=CC(C)=CC=1)=O

Proprietà calcolate

  • Massa esatta: 475.86900
  • Massa monoisotopica: 475.869
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 2
  • Complessità: 476
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.2
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • Superficie polare topologica: 60.3A^2

Proprietà sperimentali

  • Densità: 2
  • Punto di ebollizione: 558.6°C at 760 mmHg
  • Punto di infiammabilità: 291.6°C
  • Indice di rifrazione: 1.743
  • PSA: 60.34000
  • LogP: 5.02960

1H-Pyrrolo[2,3-b]pyridine,5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1074283-250mg
5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
875639-15-9 98%
250mg
¥Ǿɍźź 2023-07-25
Ambeed
A518506-1g
5-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
875639-15-9 97%
1g
$185.0 2024-04-16
A2B Chem LLC
AB51686-1g
5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
875639-15-9 95%
1g
$920.00 2024-04-19
abcr
AB601626-250mg
5-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine; .
875639-15-9
250mg
€457.40 2024-07-19
1PlusChem
1P0039NQ-250mg
5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
875639-15-9 95%
250mg
$446.00 2024-04-20
1PlusChem
1P0039NQ-1g
5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
875639-15-9 95%
1g
$1061.00 2024-04-20
A2B Chem LLC
AB51686-250mg
5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
875639-15-9 95%
250mg
$383.00 2024-04-19
Aaron
AR0039W2-5g
5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
875639-15-9 97%
5g
$714.00 2025-02-10
eNovation Chemicals LLC
D298312-10g
5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
875639-15-9 97%
10g
$585 2025-02-25
eNovation Chemicals LLC
Y1197960-1g
5-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
875639-15-9 95%
1g
$980 2024-07-19

1H-Pyrrolo[2,3-b]pyridine,5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane ;  30 min, rt
1.2 Reagents: N-Iodosuccinimide ;  10 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water
1.4 Reagents: Sodium hydride Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane ;  30 min, 0 °C
1.5 0 °C; 2 h, rt
1.6 Solvents: Water
Riferimento
Structural Optimization and Pharmacological Evaluation of Inhibitors Targeting Dual-Specificity Tyrosine Phosphorylation-Regulated Kinases (DYRK) and CDC-like kinases (CLK) in Glioblastoma
Zhou, Qingqing; et al, Journal of Medicinal Chemistry, 2017, 60(5), 2052-2070

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  5 min, rt; 3 h, rt
2.1 Reagents: Potassium tert-butoxide Solvents: N-Methyl-2-pyrrolidone ;  rt; rt → 80 °C; 1 h, 80 °C
3.1 Reagents: N-Iodosuccinimide Solvents: Acetone ;  rt; 2 h, rt
4.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 20 min, rt
4.2 2 h, rt
4.3 Reagents: Water ;  rt
Riferimento
Synthesis and Structure-Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity
Verdonck, Sven; et al, Journal of Medicinal Chemistry, 2019, 62(12), 5810-5831

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: N-Iodosuccinimide Solvents: Acetone
1.2 Reagents: Sodium hydride Solvents: Tetrahydrofuran
Riferimento
Development of MAP4 Kinase Inhibitors as Motor Neuron-Protecting Agents
Bos, Pieter H.; et al, Cell Chemical Biology, 2019, 26(12), 1703-1715

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: N-Iodosuccinimide Solvents: Acetone ;  1.5 h, 23 °C
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 20 min, 0 °C
2.2 0 °C; 2 h, 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols
Pazur, Ethan J.; et al, Organic & Biomolecular Chemistry, 2023, 21(43), 8651-8657

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: N-Methyl-2-pyrrolidone ;  rt; rt → 80 °C; 1 h, 80 °C
2.1 Reagents: N-Iodosuccinimide Solvents: Acetone ;  rt; 2 h, rt
3.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 20 min, rt
3.2 2 h, rt
3.3 Reagents: Water ;  rt
Riferimento
Synthesis and Structure-Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity
Verdonck, Sven; et al, Journal of Medicinal Chemistry, 2019, 62(12), 5810-5831

1H-Pyrrolo[2,3-b]pyridine,5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]- Raw materials

1H-Pyrrolo[2,3-b]pyridine,5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]- Preparation Products

1H-Pyrrolo[2,3-b]pyridine,5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]- Letteratura correlata

Fornitori consigliati
atkchemica
(CAS:875639-15-9)1H-Pyrrolo[2,3-b]pyridine,5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]-
CL7191
Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:875639-15-9)1H-Pyrrolo[2,3-b]pyridine,5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]-
A904165
Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):166.0/502.0